molecular formula C17H18N2O3 B14537193 N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea CAS No. 62481-06-5

N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea

Cat. No.: B14537193
CAS No.: 62481-06-5
M. Wt: 298.34 g/mol
InChI Key: DVFREXANKPERIZ-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea typically involves the reaction of 4-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then reacted with urea under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(3,4-Dichlorophenyl)-N’-(4-methoxyphenyl)urea

Uniqueness

N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62481-06-5

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]urea

InChI

InChI=1S/C17H18N2O3/c1-22-14-9-7-13(8-10-14)16(20)11-15(19-17(18)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H3,18,19,21)

InChI Key

DVFREXANKPERIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC(=O)N

Origin of Product

United States

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